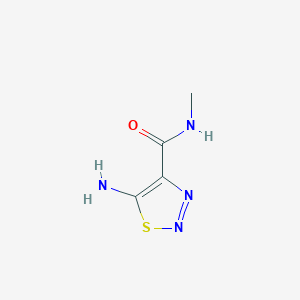
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. The compound is known for its unique properties that make it useful in a variety of laboratory experiments. In
Mécanisme D'action
The mechanism of action of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Specifically, the compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition can lead to cell death in cancer cells, making the compound a potential candidate for cancer treatment.
Effets Biochimiques Et Physiologiques
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has been shown to have a number of biochemical and physiological effects. In addition to its antitumor activity, the compound has been shown to have anti-inflammatory effects and to reduce oxidative stress in the body. Additionally, the compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of using 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments is its relative ease of synthesis. The compound can be synthesized using standard laboratory equipment and techniques, making it accessible to a wide range of researchers. Additionally, the compound has a wide range of potential applications in scientific research, making it a versatile tool for researchers in a variety of fields.
However, there are also limitations to the use of 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide in laboratory experiments. One limitation is that the compound has not yet been extensively studied in vivo, meaning that its potential side effects and toxicity are not fully understood. Additionally, the compound may have limited solubility in certain solvents, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide. One area of research that is particularly promising is the development of new cancer treatments based on the compound's antitumor activity. Additionally, the compound may have potential applications in the treatment of other diseases, such as Alzheimer's disease and inflammatory disorders.
Another potential area of research is the development of new synthetic methods for the compound. While the current synthesis method is relatively simple, there may be more efficient or cost-effective ways to produce the compound that could make it more accessible to researchers.
Conclusion
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide is a compound with a wide range of potential applications in scientific research. The compound has been shown to have antitumor activity, anti-inflammatory effects, and to improve cognitive function in animal models of Alzheimer's disease. While there are limitations to the use of the compound in laboratory experiments, its relative ease of synthesis and versatility make it a promising tool for researchers in a variety of fields.
Applications De Recherche Scientifique
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide has a wide range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry. The compound has been shown to have antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer treatments. Additionally, the compound has been studied for its potential as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
Propriétés
Numéro CAS |
100097-70-9 |
|---|---|
Nom du produit |
5-amino-N-methyl-1,2,3-thiadiazole-4-carboxamide |
Formule moléculaire |
C4H6N4OS |
Poids moléculaire |
158.18 g/mol |
Nom IUPAC |
5-amino-N-methylthiadiazole-4-carboxamide |
InChI |
InChI=1S/C4H6N4OS/c1-6-4(9)2-3(5)10-8-7-2/h5H2,1H3,(H,6,9) |
Clé InChI |
AAECUPMCKLAWMT-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(SN=N1)N |
SMILES canonique |
CNC(=O)C1=C(SN=N1)N |
Synonymes |
1,2,3-Thiadiazole-4-carboxamide,5-amino-N-methyl-(9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details


Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



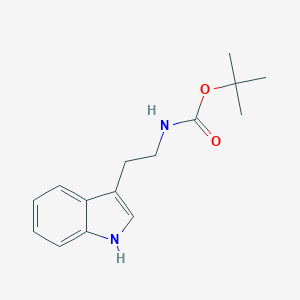
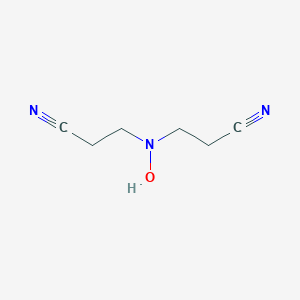
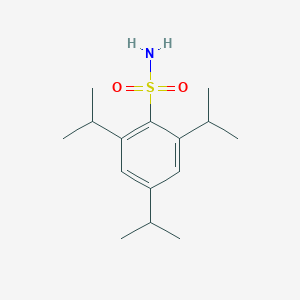
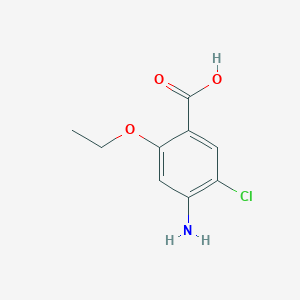
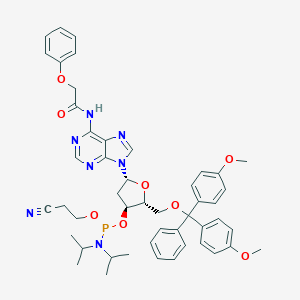
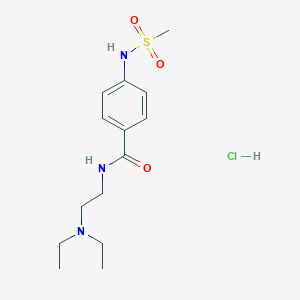
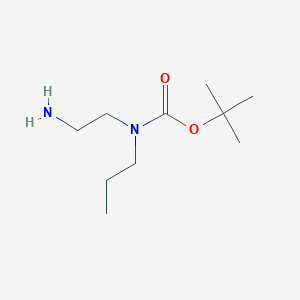
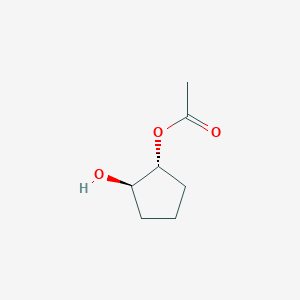
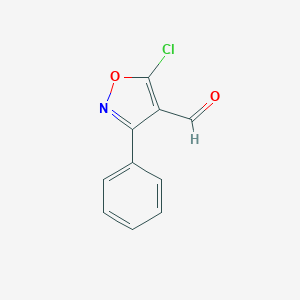
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
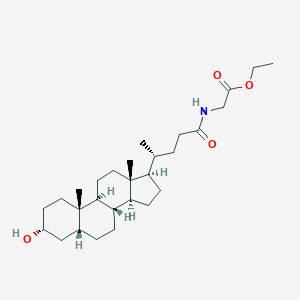
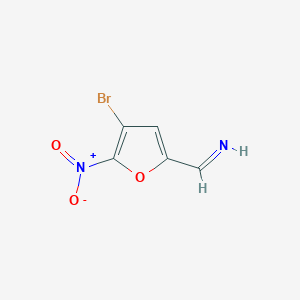
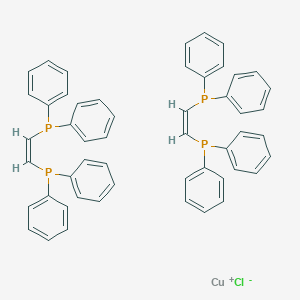
![6H-[1,3]Dioxolo[4,5-f][1,2]benzoxazole](/img/structure/B26328.png)